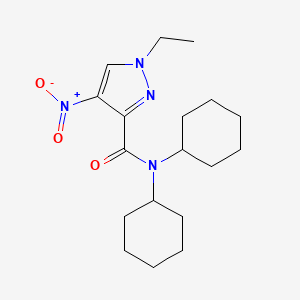![molecular formula C31H30BrN3O4 B10960029 4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10960029.png)
4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities, and is further functionalized with bromophenoxy, methoxy, and pyridinyl groups, enhancing its chemical reactivity and potential utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions.
Introduction of the bromophenoxy group: This step involves the nucleophilic substitution of a bromophenol derivative with a suitable leaving group on the quinoline core.
Pyridinyl group attachment: This step involves the coupling of the quinoline derivative with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
化学反応の分析
Types of Reactions
4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative at the carbonyl position.
Substitution: Formation of substituted derivatives with various nucleophiles.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy and pyridinyl groups are likely involved in binding to the active site of the target, while the quinoline core may interact with other regions of the target molecule, leading to inhibition or modulation of its activity.
類似化合物との比較
Similar Compounds
- 4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Uniqueness
The presence of the bromophenoxy group in 4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide makes it unique compared to its chlorinated and fluorinated analogs. The bromine atom can participate in different types of interactions, such as halogen bonding, which can influence the compound’s binding affinity and specificity towards its molecular targets.
特性
分子式 |
C31H30BrN3O4 |
|---|---|
分子量 |
588.5 g/mol |
IUPAC名 |
4-[3-[(2-bromophenoxy)methyl]-4-methoxyphenyl]-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C31H30BrN3O4/c1-18-11-14-27(33-16-18)35-31(37)28-19(2)34-23-8-6-9-24(36)30(23)29(28)20-12-13-25(38-3)21(15-20)17-39-26-10-5-4-7-22(26)32/h4-5,7,10-16,29,34H,6,8-9,17H2,1-3H3,(H,33,35,37) |
InChIキー |
JOBYZZCDIZEMNK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC5=CC=CC=C5Br)C(=O)CCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10959966.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10959972.png)
![N-(morpholin-4-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959980.png)
![4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B10959987.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10959990.png)
![(1E)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}oxy)ethanimidamide](/img/structure/B10959992.png)
![13-(difluoromethyl)-11-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960004.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10960006.png)
![(4Z)-4-{[(4-hydroxy-2-methylphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10960013.png)
![4-({[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960025.png)
![4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B10960036.png)
![4-({2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10960043.png)
